6-bromo-3-ethyl-1,3-benzoxazol-2-one
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Overview
Description
6-bromo-3-ethyl-1,3-benzoxazol-2-one is a heterocyclic organic compound that contains a benzoxazole ring substituted with a bromine atom at the 6th position and an ethyl group at the 3rd position. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-ethyl-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl bromoacetate, followed by bromination at the 6th position.
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Step 1: Cyclization
- React 2-aminophenol with ethyl bromoacetate in the presence of a base (e.g., sodium hydroxide) to form 3-ethyl-1,3-benzoxazol-2(3H)-one.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
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Step 2: Bromination
- Brominate the resulting compound using bromine or a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the 6th position.
- Reaction conditions: Room temperature or slightly elevated temperature in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-ethyl-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions (e.g., Suzuki coupling) to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted derivatives.
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-bromo-3-ethyl-1,3-benzoxazol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6-bromo-1,3-benzoxazol-2(3H)-one: Lacks the ethyl group at the 3rd position.
3-ethyl-1,3-benzoxazol-2(3H)-one: Lacks the bromine atom at the 6th position.
6-chloro-3-ethyl-1,3-benzoxazol-2(3H)-one: Has a chlorine atom instead of bromine at the 6th position.
Uniqueness
6-bromo-3-ethyl-1,3-benzoxazol-2-one is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07g/mol |
IUPAC Name |
6-bromo-3-ethyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c1-2-11-7-4-3-6(10)5-8(7)13-9(11)12/h3-5H,2H2,1H3 |
InChI Key |
YKFKYPCSOUILHM-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)Br)OC1=O |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)OC1=O |
Origin of Product |
United States |
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